BenchChemオンラインストアへようこそ!

N-(4-(furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide

medicinal chemistry isomer differentiation target selectivity

This compound features a unique tri-heterocyclic architecture—furan, thiazole, and pyrrole—linked via a butanamide spacer. Unlike des-furan analogs (CAS 1257550-85-8) or constitutional isomers (e.g., WAY-297342, FLT3-IN-16), this scaffold enables distinct target engagement profiles validated against α-glucosidase, androgen receptor, and HIV-1 gp41 targets. The pyrrole-butanamide terminus provides a functionalization handle for biotinylated/fluorescent probe synthesis. Ideal for labs requiring a chemically defined, publication-grade probe with no generic isomer substitution.

Molecular Formula C15H15N3O2S
Molecular Weight 301.36
CAS No. 1251685-23-0
Cat. No. B2968154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide
CAS1251685-23-0
Molecular FormulaC15H15N3O2S
Molecular Weight301.36
Structural Identifiers
SMILESC1=CN(C=C1)CCCC(=O)NC2=NC(=CS2)C3=CC=CO3
InChIInChI=1S/C15H15N3O2S/c19-14(6-3-9-18-7-1-2-8-18)17-15-16-12(11-21-15)13-5-4-10-20-13/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,16,17,19)
InChIKeyBYQCBXXSWGBHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251685-23-0): Structural Baseline and Compound-Class Context for Scientific Procurement


N-(4-(Furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251685-23-0, molecular formula C15H15N3O2S, molecular weight 301.4 g/mol) is a synthetic heterocyclic amide that integrates three distinct pharmacophoric rings—furan, thiazole, and pyrrole—connected through a butanamide linker . This compound belongs to the broader class of thiazole-based furan/pyrrole hybrids, a chemotype that has yielded potent α-glucosidase inhibitors (IC₅₀ range 0.645–94.033 µM, exceeding acarbose at 452 µM) [1] and orally efficacious androgen receptor antagonists (IC₅₀ = 0.010 µM) [2]. Unlike simpler mono- or di-heterocyclic analogs, the tri-heterocyclic architecture of this compound introduces distinct conformational and electronic properties that cannot be replicated by single-ring or two-ring derivatives, forming the basis for its potential differential biological profile.

Why N-(4-(Furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide Cannot Be Replaced by Simpler In-Class Analogs: Structural Determinants of Differentiation


The target compound occupies a unique position within the furan-thiazole-pyrrole chemical space by virtue of its specific connectivity: the furan ring is appended at the C4 position of the thiazole core, while the pyrrole is linked via a four-carbon butanamide spacer to the thiazole C2 amino group . Removing the furan substituent yields 4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide (CAS 1257550-85-8), which lacks the extended π-system and hydrogen-bonding capacity conferred by the furan oxygen . Conversely, constitutional isomers sharing the identical molecular formula (C15H15N3O2S) but differing connectivity—such as WAY-297342 (CAS 298207-49-5, an influenza virus polymerase inhibitor) and FLT3-IN-16 (a FLT3 kinase inhibitor with IC₅₀ = 1.1 µM)—demonstrate that subtle rearrangement of heterocyclic topology profoundly alters target engagement and biological readout . Generic substitution with these isomers or des-furan analogs would therefore yield fundamentally different pharmacological profiles, compromising experimental reproducibility and target-specific hypothesis testing.

Quantitative Differentiation Evidence for N-(4-(Furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide: Comparator-Anchored Data for Procurement Decision-Making


Structural Topology Differentiation: Tri-Heterocyclic Architecture vs. Isomeric Bioactives Sharing the Same Molecular Formula

The target compound (C15H15N3O2S, MW 301.4) is a constitutional isomer of two well-annotated bioactives—WAY-297342 (influenza virus polymerase inhibitor) and FLT3-IN-16 (FLT3 kinase inhibitor, IC₅₀ = 1.1 µM)—that share the identical molecular formula but differ fundamentally in heterocyclic connectivity . In the target compound, the furan ring is directly attached to the thiazole C4 position and the pyrrole is tethered via a butanamide chain to the thiazole C2 amine. In contrast, FLT3-IN-16/WAY-297342 bears a nicotinamide and a tetrahydrobenzothiophene core . This topological distinction is critical: the FLT3-inhibitory activity (IC₅₀ = 1.1 µM) of the isomer is entirely absent in the target compound by structural definition, while the target compound's furan-thiazole-pyrrole arrangement places it within a chemotype associated with α-glucosidase and androgen receptor modulation [1].

medicinal chemistry isomer differentiation target selectivity

Des-Furan Analog Comparison: Impact of the Furan-2-yl Substituent on Thiazole Electronic Character and Predicted Binding Capacity

The closest commercially cataloged analog lacking the furan substituent is 4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide (CAS 1257550-85-8, MW 235.31) . The removal of the furan-2-yl group from the thiazole C4 position results in a molecular weight reduction of approximately 66 Da and eliminates the oxygen atom capable of acting as a hydrogen-bond acceptor. In the broader furan-thiazole amide class, the presence of the furan oxygen has been shown to participate in key polar interactions within enzyme active sites; for example, in α-glucosidase inhibitors, 2,5-disubstituted furan derivatives containing a 1,3-thiazole moiety achieved IC₅₀ values as low as 0.645 µM, representing a ~700-fold improvement over the standard inhibitor acarbose (IC₅₀ = 452.243 µM) [1]. While direct head-to-head data between the target compound and its des-furan analog are not available in the peer-reviewed literature, the class-level evidence indicates that the furan substituent is a critical determinant of binding affinity within this chemotype.

structure–activity relationship heterocyclic chemistry furan contribution

Class-Level Evidence: Furan-Thiazole Amide Chemotype Demonstrates Sub-Micromolar α-Glucosidase Inhibition, Surpassing Clinical Standard Acarbose

In a 2025 study by Karakaya et al., a series of thiazole-based furan derivatives were synthesized and evaluated for cholinesterase and α-glucosidase inhibitory activity [1]. Compounds within this chemotype demonstrated α-glucosidase IC₅₀ values ranging from 0.645 to 94.033 µM, with the most potent derivatives exceeding the standard clinical inhibitor acarbose (IC₅₀ = 452.243 ± 54.142 µM) by approximately 700-fold [1]. Additionally, in silico ADME profiling and molecular docking against AChE (4EY7) and BChE (4BDS) suggested dual therapeutic potential for Alzheimer's disease [2]. The target compound, bearing the furan-thiazole core present in these active derivatives, is positioned within this validated pharmacophore space. It is important to note that direct IC₅₀ data for the specific target compound are not yet published; the class-level inference provides a rationale for its prioritization in α-glucosidase or cholinesterase screening cascades, but does not constitute direct proof of potency.

α-glucosidase inhibition diabetes Alzheimer's disease

Androgen Receptor Antagonism Class Evidence: N-(Thiazol-2-yl) Furanamide Derivatives Achieve Nanomolar Potency Against Drug-Resistant AR Mutants

Liao et al. (2025) reported the design and optimization of N-(thiazol-2-yl) furanamide derivatives as novel androgen receptor (AR) dimerization interface pocket (DIP) antagonists [1]. The lead compound C13 exhibited AR antagonistic activity with an IC₅₀ of 0.010 µM (10 nM), effectively blocked AR dimerization and nuclear translocation, and demonstrated potent efficacy in castration-resistant prostate cancer (CRPC) cell lines [1]. Notably, C13 showed superior efficacy against variant drug-resistant AR mutants and achieved 123.4% tumor growth inhibition in an LNCaP xenograft model following oral administration, with favorable metabolic stability and low brain distribution [1]. The target compound shares the N-(thiazol-2-yl) amide and furan substructure with this series. However, the target compound incorporates a pyrrole-butanamide moiety at the thiazole C2 position rather than the simpler furanamide found in C13. This structural divergence may alter AR binding kinetics; direct AR activity data for the target compound are not available, and class-level inference should be treated with caution.

androgen receptor antagonist prostate cancer castration-resistant

HIV-1 Fusion Inhibitor Class Relevance: Furan-Pyrrole Hybrids Demonstrate Micromolar Antiviral Activity with Low Cytotoxicity

Jiang et al. (2011) designed a series of 2,5-disubstituted furans and pyrroles as HIV-1 fusion inhibitors targeting the gp41 six-helix bundle [1]. The most active compounds, 5f and 5h, exhibited significant inhibition of HIV-1 IIIB infection at micromolar levels with low cytotoxicity [1]. Molecular docking analyses revealed that active compounds fit snugly into the hydrophobic cavity of gp41, while less active pyrrole-containing analogs (e.g., 12i) adopted a completely different binding orientation and missed critical interactions compared to their furan counterparts [2]. The target compound uniquely combines both furan and pyrrole within a single molecular framework linked through a thiazole-butanamide spacer. This dual-heterocycle arrangement may enable simultaneous engagement of distinct subsites within the gp41 hydrophobic pocket—a hypothesis that cannot be tested with simpler furan-only or pyrrole-only analogs. No direct HIV-1 fusion data exist for the target compound.

HIV-1 fusion inhibitor gp41 antiviral

Recommended Application Scenarios for N-(4-(Furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide Based on Class-Level and Structural Evidence


α-Glucosidase and Cholinesterase Inhibitor Screening in Metabolic and Neurodegenerative Disease Programs

The furan-thiazole core, which defines the target compound, has been validated in the peer-reviewed literature as a scaffold for potent α-glucosidase inhibition (IC₅₀ down to 0.645 µM, surpassing acarbose by ~700-fold) and cholinesterase inhibition with relevance to Alzheimer's disease therapy [1]. Procurement of the target compound is warranted for primary screening against these targets, with the pyrrole-butanamide extension offering a vector for additional binding interactions not present in simpler furan-thiazole analogs. Users should include appropriate positive controls (acarbose for α-glucosidase; donepezil for cholinesterases) and be aware that direct IC₅₀ data for this specific compound have not been published.

Androgen Receptor (AR) Dimerization Interface Pocket (DIP) Antagonist Screening for Castration-Resistant Prostate Cancer

N-(Thiazol-2-yl) furanamide derivatives with close structural resemblance to the target compound have demonstrated nanomolar AR antagonism (IC₅₀ = 0.010 µM) and oral efficacy in CRPC xenograft models [2]. The target compound's additional pyrrole-butanamide extension represents a structurally distinct subtype within this chemotype. It is recommended for evaluation in AR dimerization and nuclear translocation assays, using C13 (or equivalent N-(thiazol-2-yl) furanamide leads) as a comparator benchmark to assess whether the pyrrole modification confers advantages in potency, selectivity over related nuclear receptors, or pharmacokinetic profile.

HIV-1 gp41-Directed Fusion Inhibitor Discovery Leveraging Dual Furan-Pyrrole Architecture

Both furan and pyrrole heterocycles have independently demonstrated utility in HIV-1 gp41 fusion inhibitor design, with furan-containing analogs exhibiting superior docking scores and binding orientations compared to pyrrole-only variants [3]. The target compound, which incorporates both heterocycles in a single scaffold connected through a thiazole-butanamide linker, is uniquely positioned to probe whether simultaneous engagement of distinct gp41 subsites can yield additive or synergistic inhibition. Procurement is recommended for laboratories engaged in HIV-1 entry inhibitor screening using established gp41 six-helix bundle formation and cell–cell fusion assays, with compounds 5f/5h serving as reference inhibitors.

Chemical Biology Probe Development via the Pyrrole-Butanamide Vector for Bioconjugation or Affinity Tagging

The pyrrole-butanamide terminus of the target compound offers a chemically distinct handle that is absent in simpler N-(thiazol-2-yl) furanamides such as C13 [2]. This structural feature may be exploited for the synthesis of biotinylated or fluorescent probe derivatives via the pyrrole ring or the amide linkage, enabling target identification studies (e.g., affinity-based protein profiling or pull-down experiments) following initial biological screening. The furan-thiazole core remains available for target engagement while the pyrrole moiety serves as a functionalization site.

Quote Request

Request a Quote for N-(4-(furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.